molecular formula C29H25N5O2 B5791642 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide

4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide

Cat. No. B5791642
M. Wt: 475.5 g/mol
InChI Key: QHYOQWWXHZBDMW-XIBHFCPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, also known as H2P, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to decrease cell viability and induce cell death, while in normal cells, it has been shown to have minimal toxicity. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to reduce amyloid-beta aggregation and improve cognitive function in animal models. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a tool to study the binding affinity and selectivity of proteins and enzymes.

Advantages and Limitations for Lab Experiments

4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has several advantages for use in lab experiments, including its high yield and purity, its ability to form MOFs with unique properties, and its potential as a drug candidate for cancer and Alzheimer's disease. However, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a drug candidate for other diseases, such as Parkinson's disease and Huntington's disease.
3. Development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties, such as catalytic activity and gas storage capacity.
4. Study of the mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide in more detail, including its interactions with specific enzymes and signaling pathways.
5. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a tool for the study of protein-protein interactions and enzyme kinetics.
Conclusion
In conclusion, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide (4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in materials science, medicinal chemistry, and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has various biochemical and physiological effects, depending on the context of its application. It has several advantages for use in lab experiments but also has some limitations. There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including further optimization of the synthesis method, investigation of its potential as a drug candidate for other diseases, and development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties.

Synthesis Methods

4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide can be synthesized through a condensation reaction between 2,5-pyridinedicarboxylic acid and 1-phenylethylidene-2-aminobenzene in the presence of a catalyst. The resulting compound is then treated with hydrazine hydrate to obtain 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide. This synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity.

Scientific Research Applications

4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In medicinal chemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a probe to study the binding affinity and selectivity of proteins and enzymes.

properties

IUPAC Name

4-phenyl-2-N,5-N-bis[(E)-1-phenylethylideneamino]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O2/c1-20(22-12-6-3-7-13-22)31-33-28(35)26-19-30-27(18-25(26)24-16-10-5-11-17-24)29(36)34-32-21(2)23-14-8-4-9-15-23/h3-19H,1-2H3,(H,33,35)(H,34,36)/b31-20+,32-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYOQWWXHZBDMW-XIBHFCPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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